molecular formula C17H17O5P B8476151 Diphenylphosphinylmethylsuccinic acid

Diphenylphosphinylmethylsuccinic acid

Cat. No.: B8476151
M. Wt: 332.29 g/mol
InChI Key: CPOHCXFLRWINAO-UHFFFAOYSA-N
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Description

Diphenylphosphinylmethylsuccinic acid is a hypothetical organophosphorus compound combining a succinic acid backbone with a diphenylphosphinylmethyl substituent. While direct literature references to this compound are absent in the provided evidence, its structure can be inferred as follows:

  • Core structure: Succinic acid (HOOC-(CH₂)₂-COOH), a four-carbon dicarboxylic acid.
  • Substituent: A diphenylphosphinylmethyl group (-CH₂-P(O)(C₆H₅)₂) attached to one of the central carbons.
  • Molecular formula: Hypothetically C₁₈H₁₇O₆P, derived from the combination of diphenylphosphinic acid (C₁₂H₁₁O₂P, ) and succinic acid (C₄H₆O₄).

This compound likely exhibits dual reactivity from both the phosphinic acid and carboxylic acid functional groups, enabling applications in coordination chemistry, catalysis, or pharmaceuticals.

Properties

Molecular Formula

C17H17O5P

Molecular Weight

332.29 g/mol

IUPAC Name

2-(diphenylphosphorylmethyl)butanedioic acid

InChI

InChI=1S/C17H17O5P/c18-16(19)11-13(17(20)21)12-23(22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)(H,20,21)

InChI Key

CPOHCXFLRWINAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(CC(=O)O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Diphenylphosphinic acid (CAS 1707-03-5, ):

  • Molecular formula : C₁₂H₁₁O₂P
  • Melting point : 193–195°C
  • Functional groups : Phosphinic acid (-PO(OH)).
  • Applications : Ligand in metal coordination complexes, flame retardant precursor.

Methylphenylphosphinic acid (CID 345468, ): Molecular formula: C₇H₉O₂P Structure: Combines methyl and phenyl groups on phosphorus. Reactivity: Intermediate in synthesizing organophosphorus agrochemicals.

Dimethylphosphinic acid (CAS 3283-84-5, ):

  • Molecular formula : C₂H₇O₂P
  • Boiling point : 92°C
  • Properties : Simpler aliphatic phosphinic acid with industrial uses in corrosion inhibition.

Comparative Analysis:

Property Diphenylphosphinylmethylsuccinic Acid* Diphenylphosphinic Acid Methylphenylphosphinic Acid Dimethylphosphinic Acid
Molecular formula C₁₈H₁₇O₆P C₁₂H₁₁O₂P C₇H₉O₂P C₂H₇O₂P
Molecular weight (g/mol) ~366.3 218.19 156.11 94.05
Functional groups 2 × COOH, 1 × PO(OH) 1 × PO(OH) 1 × PO(OH) 1 × PO(OH)
Melting point Not reported 193–195°C Not reported 92°C (bp)

*Hypothesized values based on structural analogs.

Key Differences :

  • The diphenylphosphinyl group likely increases steric hindrance and aromatic π-π interactions, affecting solubility and coordination behavior.

Succinic Acid Derivatives

Key Compounds:

2-(4-Methylbenzyl)succinic acid (CAS 6315-21-5, ):

  • Structure : Succinic acid with a 4-methylbenzyl substituent.
  • Applications : Intermediate in polymer synthesis.

Dihexyl sulfosuccinate sodium salt ():

  • Structure : Sulfonated succinic acid ester with hexyl chains.
  • Applications : Surfactant in detergents and emulsions.

Comparative Analysis:

Property This compound* 2-(4-Methylbenzyl)succinic Acid Dihexyl Sulfosuccinate
Molecular formula C₁₈H₁₇O₆P C₁₂H₁₄O₄ C₁₆H₂₉NaO₇S
Functional groups 2 × COOH, 1 × PO(OH) 2 × COOH, 1 × benzyl 1 × SO₃⁻, 2 × ester
Solubility Low (predicted) Moderate in polar solvents High (ionic surfactant)

Key Differences :

Structural and Functional Group Analysis

  • Phosphinic Acid vs. Carboxylic Acid : Phosphinic acids (PO(OH)) are less acidic (pKa ~1–3) than carboxylic acids (pKa ~4–5), altering reactivity in aqueous systems .

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